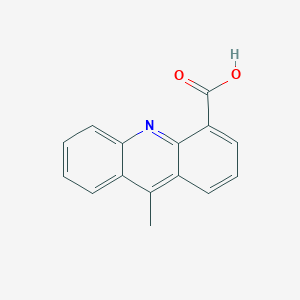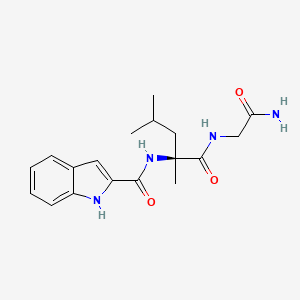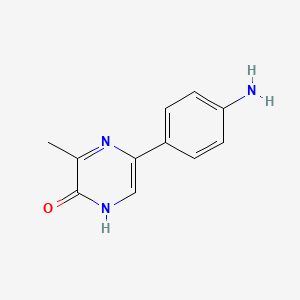![molecular formula C32H20N2O4 B12906367 [6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl- CAS No. 6705-92-6](/img/no-structure.png)
[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two quinoline units connected by a biquinoline linkage, with carboxylic acid and diphenyl groups attached. Its molecular formula is C54H36N2O4, and it has a molecular weight of 788.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with quinoline precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing and reducing agents, and various solvents like toluene and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully hydrogenated products .
Scientific Research Applications
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features.
4-Hydroxy-2-quinolones: Compounds with related quinoline structures and significant biological activities
Uniqueness
What sets [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- apart is its unique combination of biquinoline linkage and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
| 6705-92-6 | |
Molecular Formula |
C32H20N2O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
6-(4-carboxy-2-phenylquinolin-6-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O4/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
InChI Key |
GNLQJZSOBBSSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)

